2,5-Di-tert-butyl-4-ethoxyphenol
CAS No.: 90264-07-6
Cat. No.: VC19246203
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90264-07-6 |
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Molecular Formula | C16H26O2 |
Molecular Weight | 250.38 g/mol |
IUPAC Name | 2,5-ditert-butyl-4-ethoxyphenol |
Standard InChI | InChI=1S/C16H26O2/c1-8-18-14-10-11(15(2,3)4)13(17)9-12(14)16(5,6)7/h9-10,17H,8H2,1-7H3 |
Standard InChI Key | ZSBDCAJZJQOAOD-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenol backbone with tert-butyl groups at the 2- and 5-positions, which confer steric hindrance and oxidative stability. The ethoxy group at the 4-position introduces electron-donating effects, enhancing resonance stabilization of the phenolic -OH group. Compared to its methoxy analog (2,5-di-tert-butyl-4-methoxyphenol), the ethoxy substituent increases molecular weight by 14 atomic mass units (AMU) and alters solubility parameters due to the longer alkyl chain .
Table 1: Comparative Physicochemical Properties of Analogous Phenolic Compounds
Stability and Reactivity
The tert-butyl groups enhance thermal stability by preventing close packing of molecules and reducing susceptibility to oxidation. In 2,5-di-tert-butyl-4-methoxyphenol, the melting point (99–102°C) and boiling point (337.8°C) reflect this stability . For the ethoxy variant, the longer alkyl chain may slightly lower the melting point due to increased molecular flexibility but could improve solubility in nonpolar solvents. The phenolic -OH group remains reactive, participating in hydrogen bonding and redox reactions, which underpins its antioxidant activity .
Synthetic Methodologies
Nitrosation-Reduction Pathways
A common route for synthesizing tert-butyl phenolic derivatives involves nitrosation followed by reduction. For example, 2,6-di-tert-butyl-4-aminophenol is synthesized from 2,6-di-tert-butylphenol via nitrosation with sodium nitrite in acidic ethanol, yielding 2,6-di-tert-butyl-4-nitrosophenol, which is subsequently reduced to the amine . Adapting this method for 2,5-di-tert-butyl-4-ethoxyphenol would require:
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Ethoxylation: Introducing the ethoxy group via alkylation of 2,5-di-tert-butylphenol using ethyl bromide or diethyl sulfate under basic conditions.
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Nitrosation: Treatment with sodium nitrite in sulfuric acid to form the nitroso intermediate.
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Reduction: Catalytic hydrogenation or use of reducing agents (e.g., Zn/HCl) to yield the final product.
Key Challenges:
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Steric hindrance from tert-butyl groups may slow ethoxylation.
Alternative Alkylation Strategies
Patent CN102924305A demonstrates the synthesis of 2,6-di-tert-butyl-4-aminophenol without noble metal catalysts, emphasizing cost-effective, environmentally friendly conditions . Similarly, 2,5-di-tert-butyl-4-ethoxyphenol could be synthesized using ethanol as both solvent and ethoxy donor under acidic catalysis, though reaction efficiency would depend on temperature and stoichiometry .
Functional Applications
Antioxidant Activity
Phenolic compounds with tert-butyl substituents are widely used as antioxidants. For instance, 2,6-di-tert-butyl-4-methylphenol (BHT) inhibits lipid peroxidation by donating hydrogen atoms to free radicals . The ethoxy group in 2,5-di-tert-butyl-4-ethoxyphenol may enhance solubility in hydrophobic matrices (e.g., polymers, oils), extending its utility in industrial formulations.
Table 2: Antioxidant Performance of Structural Analogs
Future Research Directions
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Synthetic Optimization: Developing catalyst-free or green solvent-based routes to improve yield and sustainability.
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Application Trials: Testing efficacy in polymer stabilization, fuel additives, and agrochemical formulations.
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Toxicological Studies: Assessing chronic exposure risks and endocrine-disrupting potential.
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